molecular formula C22H24BrFN4O3 B566143 N-Oxide vandetanib CAS No. 1797030-22-8

N-Oxide vandetanib

Cat. No.: B566143
CAS No.: 1797030-22-8
M. Wt: 491.361
InChI Key: CNFXJGPXGDNUHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxide vandetanib involves the oxidation of vandetanib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-oxide vandetanib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

N-Oxide vandetanib is a metabolite of vandetanib, a tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer and other malignancies. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Overview of Vandetanib and Its Metabolites

Vandetanib functions by inhibiting multiple receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptors (VEGFR), and rearranged during transfection (RET) kinase. Its primary metabolites, N-desmethyl vandetanib and This compound , are formed through hepatic metabolism, predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4 and flavin-containing monooxygenases (FMO) .

Metabolic Pathways

The metabolism of vandetanib involves several key enzymes:

  • CYP3A4 : Primarily responsible for the formation of N-desmethyl vandetanib.
  • FMO1/FMO3 : Catalyze the conversion to this compound.

Research indicates that while N-desmethyl vandetanib retains pharmacological activity comparable to the parent compound, this compound exhibits significantly lower activity .

Efficacy in Cancer Treatment

Clinical trials have demonstrated that vandetanib is effective in prolonging progression-free survival (PFS) in patients with advanced medullary thyroid carcinoma (MTC). The phase III ZETA trial reported a significant difference in PFS between patients treated with vandetanib versus placebo (HR 0.46; 95% CI 0.31 to 0.69) .

However, this compound has been characterized as having weak activity in vitro, with an IC50 greater than 3.0 μM against various cancer cell lines, indicating that it does not contribute significantly to the therapeutic effects observed with vandetanib .

Safety Profile

Both N-desmethyl and N-Oxide metabolites have been implicated in prolonging the QT interval on electrocardiograms, with IC50 values indicating a weaker effect compared to vandetanib itself . Common adverse events associated with vandetanib treatment include diarrhea, rash, nausea, hypertension, and headache .

Comparative Table of Biological Activities

CompoundIC50 (μM)Activity LevelRemarks
Vandetanib0.020-0.50HighEffective against multiple tyrosine kinases
N-desmethyl Vandetanib0.5-1.0ModerateSimilar pharmacological activity to parent drug
This compound>3.0LowMinimal activity; primarily inactive

Clinical Trial Insights

In the ZETA trial involving 331 patients with MTC:

  • Vandetanib Group : Showed significant improvements in objective response rates and disease control rates compared to placebo.
  • Adverse Events : Higher incidence of side effects was noted in the treatment group, underscoring the importance of monitoring during therapy .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFXJGPXGDNUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797030-22-8
Record name N-Oxide vandetanib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-OXIDE VANDETANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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